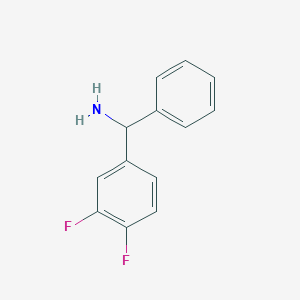

(3,4-Difluorophenyl)(phenyl)methanamine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C13H11F2N |

|---|---|

Molekulargewicht |

219.23 g/mol |

IUPAC-Name |

(3,4-difluorophenyl)-phenylmethanamine |

InChI |

InChI=1S/C13H11F2N/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,13H,16H2 |

InChI-Schlüssel |

PAHHHTVOGGMYFS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)F)F)N |

Herkunft des Produkts |

United States |

Chemical Reactivity, Derivatization, and Functional Transformations of 3,4 Difluorophenyl Phenyl Methanamine

Reactivity of the Primary Amine Functional Group

The primary amine group is the most reactive site on the (3,4-Difluorophenyl)(phenyl)methanamine molecule for many transformations. Its lone pair of electrons makes it nucleophilic and basic, allowing for a variety of reactions that modify the amine functionality.

N-Alkylation and N-Acylation Reactions for Modifying Amine Functionality

The primary amine of this compound can be readily converted into secondary or tertiary amines through N-alkylation. This reaction typically involves treatment with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrohalic acid byproduct. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The synthesis of N-4-alkyl cytosine derivatives, for instance, involves the alkylation of an amino site using a strong base like potassium bis(trimethylsilyl)amide (KHMDS). researchgate.net Similarly, the synthesis of novel 3-[4-(N-alkyl-amino)phenyl]-4-(methanesulphonyl)phenyl]-5H-furan-2-one derivatives has been achieved through condensation-cyclization reactions involving N-alkylated amino phenylacetic acids. tsijournals.com

N-acylation involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. This transformation is often used to protect the amine group or to introduce new functional moieties. For example, acylation with fluorinated anhydrides like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) is a common strategy in analytical derivatization to improve volatility and chromatographic behavior for GC-MS analysis. nih.govnih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reagents and Products

| Reaction Type | Reagent | Product Type | Typical Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary/Tertiary Amine | Base (e.g., K₂CO₃, Et₃N) in an organic solvent |

| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Amide | Base (e.g., Pyridine, Et₃N) in an aprotic solvent |

| N-Acylation | Acid Anhydride (e.g., Acetic Anhydride) | Amide | Often neat or with a catalyst (e.g., DMAP) |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | Acidic or neutral pH in a protic solvent |

Formation of Imine and Schiff Base Derivatives from this compound

This compound, as a primary amine, reacts with aldehydes and ketones to form imines, also known as Schiff bases. nih.govlibretexts.orgredalyc.org This condensation reaction is typically catalyzed by acid and involves the elimination of a water molecule. masterorganicchemistry.com The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orglibretexts.org Protonation of the hydroxyl group in the carbinolamine converts it into a good leaving group (water), which is then eliminated to form an iminium ion. libretexts.orglibretexts.org Subsequent deprotonation yields the stable imine product. masterorganicchemistry.comlibretexts.org

The reaction rate is pH-dependent, with optimal rates typically observed in weakly acidic conditions (pH 4-5). libretexts.orglibretexts.org The electron-withdrawing fluorine atoms on one of the phenyl rings may slightly decrease the nucleophilicity of the amine, potentially affecting reaction kinetics compared to non-fluorinated analogues. The resulting imines, containing the C=N double bond, are versatile intermediates in organic synthesis. nih.gov For instance, various Schiff bases derived from haloanilines and substituted benzaldehydes have been synthesized and studied for their properties. jocpr.comresearchgate.net

Reactivity of the Aromatic Rings

The molecule possesses two aromatic rings: a phenyl ring and a 3,4-difluorophenyl ring. Their susceptibility to electrophilic attack and other functionalizations is governed by the electronic effects of their substituents.

Electrophilic Aromatic Substitution on the Fluorinated and Non-Fluorinated Phenyl Moieties

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and sulfonation, can occur on both rings, but with different selectivities and rates. masterorganicchemistry.com

Non-fluorinated Phenyl Ring: This ring is attached to the benzylic carbon bearing the amine. The entire –CH(NH₂) (C₆H₃F₂) group acts as an activating, ortho, para-director due to the electron-donating nature of alkyl groups. Therefore, electrophiles will preferentially add to the positions ortho and para to the point of attachment.

Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group onto the aromatic ring. masterorganicchemistry.comlibretexts.org Halogenation with Cl₂ or Br₂ requires a Lewis acid catalyst (e.g., FeCl₃ or AlBr₃) to activate the halogen. libretexts.orgmasterorganicchemistry.com

Directed Ortho-Metalation and Other Site-Selective Aromatic Functionalizations

Directed ortho-metalation (DoM) is a powerful technique for achieving site-selective functionalization of aromatic rings. wikipedia.org It involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium, followed by quenching with an electrophile. organic-chemistry.orgbaranlab.org

While a primary amine is a poor DMG, it can be converted into a more effective one. For example, N-acylation to form an amide (-NHCOR) or N-silylation creates a much stronger DMG that can direct lithiation to the ortho position of the ring to which it is attached. organic-chemistry.org In the case of this compound, this strategy could be applied to selectively functionalize the C-2 position of the non-fluorinated phenyl ring.

Furthermore, fluorine atoms themselves can act as moderate DMGs. organic-chemistry.org This provides a potential route to functionalize the difluorophenyl ring at the C-2 or C-5 positions, which are ortho to the fluorine atoms. The competition between the directing power of the two fluorine atoms and a potentially modified amine group would determine the ultimate site of metalation. The resulting aryllithium intermediate can react with a wide range of electrophiles, allowing for the introduction of various substituents. wikipedia.org

Site-selective functionalization can also be achieved through other methods, such as palladium-catalyzed C-H activation, which can target specific C-H bonds based on the directing ability of nearby functional groups. nih.govnih.gov

Derivatization Strategies for Advanced Analytical Characterization

For analytical purposes, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of this compound is often necessary to enhance detection and separation. nih.gov Since the molecule is chiral (the benzylic carbon is a stereocenter), derivatization is also a key strategy for enantiomeric separation.

The primary amine is the main target for derivatization. Common strategies include:

Acylation with Fluorinated Anhydrides: Reagents like heptafluorobutyric anhydride (HFBA) or pentafluoropropionic anhydride (PFPA) react with the amine to form highly fluorinated amides. nih.govnih.gov These derivatives are more volatile and thermally stable, making them ideal for GC-MS analysis with enhanced sensitivity. elsevierpure.comkoreascience.kr

Reaction with Isothiocyanates: Phenyl isothiocyanate (PITC) reacts with primary amines to form phenylthiocarbamyl (PTC) derivatives. scholarsresearchlibrary.com These derivatives exhibit strong UV absorbance, significantly improving detection limits in HPLC-UV methods. scholarsresearchlibrary.com

Chiral Derivatization: To separate the enantiomers of this compound, it can be reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral chromatography column. A study on similar compounds used (+)-(S)-acetylmandelic acid to form diastereomeric amides and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate to form diastereomeric thioureas, which were successfully separated by HPLC. nih.gov Other chiral agents include Mosher's acid chloride or Marfey's reagent.

Table 2: Common Derivatization Reagents for Analytical Characterization

| Analytical Technique | Derivatizing Agent | Purpose | Reference |

|---|---|---|---|

| GC-MS | Heptafluorobutyric anhydride (HFBA) | Increase volatility and sensitivity | nih.gov |

| GC-MS | Pentafluoropropionic anhydride (PFPA) | Increase volatility and sensitivity | nih.gov |

| HPLC-UV | Phenyl isothiocyanate (PITC) | Enhance UV detection | scholarsresearchlibrary.com |

| HPLC-FLD | 4-chloro-7-nitrobenzofurazane (NBD-Cl) | Introduce a fluorophore for fluorescence detection | mdpi.com |

| HPLC (Chiral) | (+)-(S)-Acetylmandelic acid | Formation of diastereomers for chiral separation | nih.gov |

| HPLC (Chiral) | 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | Formation of diastereomers for chiral separation | nih.gov |

Pre-column Derivatization for Enhanced Spectroscopic and Chromatographic Detection

Pre-column derivatization is a sample preparation technique where the analyte of interest is chemically modified before its introduction into the chromatographic system. actascientific.comresearchgate.net This process aims to improve the analyte's properties for separation and detection. For a secondary amine like this compound, which lacks a strong chromophore or fluorophore, derivatization is crucial for achieving high sensitivity and selectivity in High-Performance Liquid Chromatography (HPLC) with UV-Visible or fluorescence detection. researchgate.net

Several reagents are commonly employed for the derivatization of primary and secondary amines. The choice of reagent depends on the analytical method and the desired outcome. Key considerations include the stability of the derivative, the reaction conditions, and the absence of interfering by-products. creative-proteomics.com

Common Derivatizing Agents for Secondary Amines:

A variety of reagents can be used for the pre-column derivatization of secondary amines. These reagents typically react with the amine functional group to introduce a moiety that is readily detectable.

| Derivatizing Agent | Abbreviation | Reactive Group | Detection Method | Suitability for Secondary Amines |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Chloroformate | Fluorescence, UV | Yes creative-proteomics.comresearchgate.net |

| Phenyl isothiocyanate | PITC | Isothiocyanate | UV | Yes creative-proteomics.comthermofisher.com |

| Dansyl chloride | DNS-Cl | Sulfonyl chloride | Fluorescence, UV | Yes sigmaaldrich.comnih.gov |

| 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole | NBD-Cl | Activated aryl halide | Fluorescence | Yes mdpi.com |

| o-Phthalaldehyde (with a thiol) | OPA | Aldehyde | Fluorescence | No (for secondary amines alone) diva-portal.org |

Detailed Research Findings on Derivatization Reactions:

9-Fluorenylmethyl chloroformate (FMOC-Cl): This reagent reacts with both primary and secondary amines under alkaline conditions to form highly fluorescent and UV-active derivatives. creative-proteomics.comresearchgate.net The reaction is typically rapid, and the resulting FMOC-adducts are stable, allowing for robust analytical methods. researchgate.net The derivatization of amines with FMOC-Cl can be performed prior to HPLC analysis, significantly enhancing detection limits. nih.gov However, excess FMOC-Cl can hydrolyze to form fluorescent by-products, which may interfere with the analysis if not properly managed. creative-proteomics.com

Phenyl isothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with primary and secondary amines to form phenylthiocarbamyl (PTC) derivatives. thermofisher.com These derivatives are stable and exhibit strong UV absorbance, making them suitable for HPLC-UV analysis. thermofisher.com A key advantage of PITC is its ability to derivatize secondary amines directly and its volatility, which allows for the removal of excess reagent under vacuum, minimizing interference. thermofisher.com

Dansyl chloride (DNS-Cl): This reagent reacts with primary and secondary amines under alkaline conditions to produce intensely fluorescent dansyl-amides. sigmaaldrich.comnih.gov The resulting derivatives are stable and can be analyzed by reversed-phase HPLC with fluorescence detection, offering high sensitivity. nih.govwikipedia.org The simplicity and robustness of the dansylation reaction make it a popular choice for the analysis of various amines. nih.gov

o-Phthalaldehyde (OPA): OPA is a widely used reagent for the derivatization of primary amines in the presence of a thiol, yielding highly fluorescent isoindole derivatives. diva-portal.org However, OPA does not react with secondary amines like this compound on its own. diva-portal.org For the analysis of secondary amines, a two-step process can be employed where the secondary amine is first converted to a primary amine, or a different derivatization agent must be selected. actascientific.com

Targeted Chemical Modifications for Mass Spectrometry Analysis

In addition to enhancing spectroscopic and chromatographic detection, chemical derivatization plays a vital role in improving the analysis of compounds by mass spectrometry (MS). For this compound, targeted chemical modifications can enhance its ionization efficiency, control its fragmentation pattern, and improve its chromatographic behavior in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) systems.

Strategies for Mass Spectrometry Analysis:

Chemical derivatization for MS analysis often aims to introduce a charged or easily ionizable group, or a group that directs fragmentation in a predictable manner.

| Derivatization Strategy | Reagent Type | Effect on MS Analysis |

| Acylation | Anhydrides (e.g., PFPA, HFBA) | Improves volatility for GC-MS, enhances ionization. nih.govnih.gov |

| Silylation | Silylating agents (e.g., MSTFA) | Increases volatility and thermal stability for GC-MS. koreascience.kr |

| Alkylation/Arylation | Alkyl/Aryl halides | Introduces a stable tag for improved detection. |

| Isothiocyanate Derivatization | PITC and analogues | Enhances ionization and provides characteristic fragmentation. researchgate.net |

Detailed Research Findings on Modifications for Mass Spectrometry:

Acylation: Reagents such as pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA) are commonly used to derivatize amines for GC-MS analysis. nih.govnih.gov The reaction with the secondary amine of this compound would yield a fluorinated amide derivative. These derivatives are more volatile and thermally stable than the parent compound, leading to improved chromatographic peak shape and sensitivity. nih.gov The electron-withdrawing nature of the fluoroacyl groups can also enhance electron-capture negative ion mass spectrometry detection.

Isothiocyanate Derivatization for LC-MS/MS: Phenyl isothiocyanate (PITC) and its analogues are effective for derivatizing amines for LC-MS/MS analysis. researchgate.net The resulting phenylthiourea (B91264) derivatives can exhibit enhanced ionization efficiency in electrospray ionization (ESI). researchgate.net Furthermore, these derivatives often produce characteristic fragment ions in tandem mass spectrometry (MS/MS), which is beneficial for selective and sensitive quantification. researchgate.net

Reductive Amination: While not a direct derivatization of the secondary amine, if this compound were a primary amine, reductive amination could be used. This involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent to form a more substituted amine. This approach can be used to introduce specific tags for enhanced MS detection. nih.gov For a secondary amine, site-selective modification can be challenging but is an area of active research. nih.govresearchgate.net

Computational and Theoretical Investigations of 3,4 Difluorophenyl Phenyl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules from first principles. These methods, particularly Density Functional Theory (DFT), are routinely used to predict molecular geometries, energies, and various spectroscopic parameters.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

DFT is a computational method that investigates the electronic structure of many-body systems. rsc.orgnih.gov It is widely used for predicting the properties of molecules. For (3,4-Difluorophenyl)(phenyl)methanamine, DFT would be the method of choice to determine its three-dimensional structure and electronic characteristics.

Conformational Analysis and Energetics of this compound

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative stabilities. For this compound, this would entail studying the rotation around the single bonds, particularly the bond connecting the central carbon to the two phenyl rings and the amine group. This analysis would reveal the most stable, low-energy conformations of the molecule. psu.edunih.gov

Despite the utility of this analysis, no specific studies detailing the conformational landscape or the relative energetics of different conformers for this compound were found in the reviewed literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Electronic Properties and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net

A detailed analysis for this compound would involve calculating the energies of these orbitals and mapping their spatial distribution. However, no published data containing the HOMO-LUMO energies or the corresponding energy gap for this specific compound could be located. A representative table for such data is shown below for illustrative purposes.

Table 1: Hypothetical Frontier Molecular Orbital Parameters No specific data is available for this compound.

| Parameter | Value (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Natural Bond Orbital (NBO) Analysis and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. youtube.comnih.gov It is particularly useful for studying hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. materialsciencejournal.orgbohrium.com These interactions contribute significantly to molecular stability. For this compound, NBO analysis could quantify the charge distribution and the stabilizing effects arising from interactions involving the phenyl rings and the amine group. researchgate.net

A search for NBO analysis of this compound did not yield any specific studies or data on its hyperconjugative interactions or charge distribution.

Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, Raman)

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of new compounds. By calculating properties like nuclear magnetic shielding (for NMR), vibrational frequencies (for IR and Raman), and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental results.

No computational studies predicting the NMR, IR, or Raman spectra of this compound have been published. Therefore, tables of predicted chemical shifts and vibrational frequencies cannot be provided.

Table 2: Illustrative Table for Predicted ¹H and ¹³C NMR Chemical Shifts No specific data is available for this compound.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Various H atoms | Data not available |

| Various C atoms | Data not available |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. nih.govmdpi.com These simulations can provide insights into the conformational dynamics of a molecule in different environments (e.g., in solution), its interactions with other molecules, or its behavior within a larger system like a protein-ligand complex. researchgate.netmdpi.comresearchgate.net

A literature search found no published molecular dynamics simulations specifically involving this compound. Such studies would be valuable for understanding its dynamic behavior and intermolecular interactions in various media.

Investigation of Intermolecular Interactions and Solvent Effects on this compound

The supramolecular architecture and condensed-phase behavior of this compound are governed by a variety of non-covalent forces. Computational chemistry provides powerful tools to dissect these interactions. Hirshfeld surface analysis, a method that maps the electron distribution of a molecule within a crystal lattice, is frequently employed to visualize and quantify intermolecular contacts. nih.govnih.gov This technique partitions the space in a crystal into regions where the electron density of a pro-molecule dominates over the pro-crystal.

The dnorm surface, which combines the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, is particularly useful for identifying key intermolecular contacts. Fingerprint plots derived from the Hirshfeld surface quantify the percentage contribution of different types of interactions to the total surface area, offering a detailed summary of the packing forces.

The influence of solvents on the conformational stability and electronic properties of this compound can be simulated using computational models. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. By performing geometry optimizations and electronic structure calculations in the presence of different solvent models, changes in molecular properties such as dipole moment, total energy, and frontier molecular orbital energies can be predicted. These calculations can reveal how the polarity of the solvent medium affects the charge distribution and reactivity of the solute molecule. For instance, polar solvents are expected to stabilize conformations with larger dipole moments.

Table 1: Hypothetical Hirshfeld Surface Analysis Data for this compound Note: This data is illustrative and based on typical values for similar fluorinated organic compounds.

| Interaction Type | Percentage Contribution (%) |

| H···H | 45.2 |

| C···H/H···C | 22.5 |

| F···H/H···F | 18.3 |

| C···C | 6.8 |

| F···C/C···F | 4.1 |

| N···H/H···N | 2.5 |

| Other | 0.6 |

Table 2: Illustrative Solvent Effects on the Properties of this compound Note: This data is hypothetical and for demonstrative purposes.

| Solvent | Dielectric Constant (ε) | Total Energy (Hartree) | Dipole Moment (Debye) |

| Gas Phase | 1 | -725.12345 | 2.15 |

| Toluene | 2.38 | -725.12567 | 2.58 |

| Dichloromethane | 8.93 | -725.12789 | 3.12 |

| Acetonitrile (B52724) | 37.5 | -725.12912 | 3.55 |

| Water | 80.1 | -725.12988 | 3.78 |

Reactivity Descriptors and Mechanistic Insights

Fukui Function Analysis for Identifying Electrophilic and Nucleophilic Sites

Conceptual Density Functional Theory (DFT) provides a framework for understanding chemical reactivity through various descriptors. The Fukui function, ƒ(r), is a key descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net It is particularly useful for identifying the most reactive sites within a molecule.

The condensed Fukui functions are calculated for each atomic site in the molecule and can be used to predict susceptibility to nucleophilic and electrophilic attack.

ƒk⁺ : This function measures the reactivity towards a nucleophilic attack (electron acceptance) and identifies the most electrophilic sites. A higher value of ƒk⁺ on an atom indicates a greater propensity to accept electrons.

ƒk⁻ : This function measures the reactivity towards an electrophilic attack (electron donation) and identifies the most nucleophilic sites. A higher value of ƒk⁻ on an atom suggests it is a likely site for electrophilic attack.

For this compound, Fukui analysis would likely reveal that the nitrogen atom of the amine group is a primary nucleophilic site, characterized by a high ƒk⁻ value. Conversely, specific carbon atoms in the aromatic rings, particularly those influenced by the electron-withdrawing fluorine atoms, would be expected to be potential electrophilic sites with higher ƒk⁺ values. researchgate.net

Table 3: Representative Condensed Fukui Function Values (ƒk⁺ and ƒk⁻) for Selected Atoms of this compound Note: This data is for illustrative purposes to demonstrate the application of Fukui analysis.

| Atom | ƒk⁺ (for Nucleophilic Attack) | ƒk⁻ (for Electrophilic Attack) | Predicted Role |

| N1 | 0.021 | 0.185 | Strong Nucleophilic Site |

| C1 (ipso-C of phenyl) | 0.089 | 0.032 | Electrophilic Site |

| C3 (para-C of phenyl) | 0.045 | 0.051 | - |

| C1' (ipso-C of difluorophenyl) | 0.095 | 0.028 | Electrophilic Site |

| C4' (C with F) | 0.115 | 0.015 | Strong Electrophilic Site |

| C5' (C with F) | 0.112 | 0.017 | Strong Electrophilic Site |

| C7 (benzylic C) | 0.078 | 0.045 | Electrophilic Site |

Theoretical Studies of Reaction Pathways and Transition States involving this compound

Computational chemistry enables the exploration of potential reaction mechanisms involving this compound at the molecular level. By mapping the potential energy surface (PES) for a given reaction, stationary points, including reactants, products, intermediates, and transition states (TS), can be located and characterized.

For instance, theoretical studies could investigate the mechanism of N-alkylation or N-acylation of the amine group. These studies would involve:

Locating Transition States : Using algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) method to find the first-order saddle point on the PES that corresponds to the transition state of a specific reaction step.

Frequency Calculations : Performing vibrational frequency calculations to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations : Tracing the path from the transition state downhill to the connected reactants and products, thereby confirming that the located TS is indeed the correct one for the reaction of interest.

The activation energy (Eₐ) for the reaction can be determined from the energy difference between the transition state and the reactants. By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be identified. These theoretical investigations provide deep insights into the reactivity and kinetic behavior of this compound, guiding synthetic efforts and the design of new chemical transformations.

Advanced Spectroscopic and Chromatographic Characterization of 3,4 Difluorophenyl Phenyl Methanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a comprehensive view of the hydrocarbon framework of (3,4-Difluorophenyl)(phenyl)methanamine.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. In a typical analysis using a 400 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent, the methine proton (the CH group connecting the two rings) appears as a distinct singlet at approximately 5.16 ppm. The aromatic protons of the unsubstituted phenyl ring typically show signals between 7.26 and 7.40 ppm. The protons on the 3,4-difluorophenyl ring exhibit more complex splitting patterns due to coupling with both adjacent protons and fluorine atoms, appearing in the range of 7.05 to 7.19 ppm.

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The methine carbon atom is typically observed around 58.3 ppm. Carbons of the unsubstituted phenyl ring resonate between 127.3 and 142.4 ppm. The carbons of the difluorophenyl ring are found in a similar region but their chemical shifts and splitting are influenced by the attached fluorine atoms, a phenomenon observable through carbon-fluorine coupling constants (J-coupling).

Interactive Data Table: ¹H and ¹³C NMR Data for this compound in CDCl₃

| Atom | Nucleus | Chemical Shift (δ) in ppm | Multiplicity |

| Methine-CH | ¹H | 5.16 | Singlet |

| Phenyl-H | ¹H | 7.26 - 7.40 | Multiplet |

| Difluorophenyl-H | ¹H | 7.05 - 7.19 | Multiplet |

| Amine-NH₂ | ¹H | 1.81 | Singlet (broad) |

| Methine-C | ¹³C | 58.3 | - |

| Phenyl-C | ¹³C | 127.3, 127.6, 128.8 | - |

| Phenyl-C (quaternary) | ¹³C | 142.4 | - |

| Difluorophenyl-C | ¹³C | 115.8 (dd), 117.4 (dd), 122.9 (dd) | Doublet of doublets |

| Difluorophenyl-C (quaternary) | ¹³C | 141.2 (dd) | Doublet of doublets |

| Difluorophenyl-C-F | ¹³C | 149.5 (dd), 150.7 (dd) | Doublet of doublets |

Note: dd refers to a doublet of doublets, a splitting pattern caused by coupling to two different neighboring nuclei.

Fluorine-19 (¹⁹F) NMR is an essential tool for compounds containing fluorine, offering high sensitivity and a wide chemical shift range. This technique directly probes the fluorine atoms, providing precise information about their chemical environment. For this compound, the ¹⁹F NMR spectrum shows two distinct signals for the two non-equivalent fluorine atoms on the difluorophenyl ring. These signals appear as multiplets due to coupling with each other (geminal F-F coupling) and with adjacent aromatic protons (H-F coupling). The precise chemical shifts are crucial for confirming the 3,4-substitution pattern on the phenyl ring.

While one-dimensional NMR provides a list of signals, two-dimensional (2D) NMR experiments reveal the intricate network of connections between atoms.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H). It would show correlations between adjacent protons on both the phenyl and difluorophenyl rings, helping to assign the complex multiplets in the aromatic region.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). This is invaluable for definitively assigning each carbon signal to its attached proton(s). For instance, it would link the methine proton signal at 5.16 ppm to the methine carbon signal at 58.3 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for piecing together the entire molecular structure. It can show correlations from the methine proton to the quaternary carbons of both aromatic rings, confirming the connectivity between the central CH group and the phenyl and 3,4-difluorophenyl moieties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural clues based on fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact elemental formula. For this compound (C₁₃H₁₁F₂N), the calculated exact mass is 219.0860. An HRMS analysis using a technique like Electrospray Ionization (ESI) would measure the mass of the protonated molecule [M+H]⁺. A measured m/z of 220.0938 would correspond to the elemental composition C₁₃H₁₂F₂N⁺, confirming the molecular formula of the parent compound with a high degree of confidence.

Interactive Data Table: HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Technique |

| [M+H]⁺ | C₁₃H₁₂F₂N⁺ | 220.0938 | 220.0938 | ESI |

Tandem Mass Spectrometry (MS/MS) involves selecting an ion of a particular m/z (the precursor ion, such as the [M+H]⁺ ion at m/z 220.1) and subjecting it to fragmentation. The resulting fragment ions (product ions) are then analyzed. This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure.

For the protonated this compound, a primary fragmentation pathway would involve the cleavage of the C-N bond or the benzylic C-C bonds. A significant fragment ion observed at m/z 125.0356 corresponds to the difluorotropylium ion ([C₇H₄F₂]⁺). Another prominent fragment would be the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, arising from the unsubstituted phenyl portion of the molecule. The observation of these specific fragments confirms the presence and connectivity of the phenyl and 3,4-difluorophenyl groups attached to the central methanamine core.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule, providing a unique fingerprint based on its structural features. For this compound, the spectra would be characterized by vibrations of the phenyl and difluorophenyl rings, the amine group, and the methanamine backbone.

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine group, typically in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹. The C-F stretching vibrations of the difluorophenyl group are anticipated to produce strong absorption bands in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range.

Raman spectroscopy, which relies on the scattering of light, provides complementary information. Non-polar bonds, such as the C=C bonds in the aromatic rings, often produce strong Raman signals. The ring breathing modes of the phenyl and difluorophenyl rings are also expected to be prominent in the Raman spectrum. researchgate.net The symmetric C-F stretching vibrations may also be more Raman active than their asymmetric counterparts.

A detailed analysis of the vibrational modes can be supported by computational methods, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities, aiding in the assignment of experimental bands. researchgate.net

Table 1: Predicted IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300-3500 | Medium-Strong | Weak |

| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850-2960 | Medium | Medium |

| C=C Aromatic Ring Stretch | 1450-1600 | Medium-Strong | Strong |

| N-H Bend (scissoring) | 1590-1650 | Medium | Weak |

| C-N Stretch | 1250-1350 | Medium | Medium |

| C-F Stretch | 1100-1300 | Strong | Medium |

Advanced Chromatographic Separations

Chromatographic techniques are indispensable for the analysis of this compound, enabling the assessment of its purity, the analysis of complex mixtures, and the determination of its enantiomeric composition.

HPLC and UHPLC are the methods of choice for determining the purity of this compound and for analyzing it within reaction mixtures. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol), is a common approach for analyzing amines. researchgate.net

Due to the weak UV chromophore of the analyte, derivatization with a UV-active or fluorescent tag may be employed to enhance detection sensitivity. researchgate.net Reagents such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC) can be reacted with the primary amine to produce highly responsive derivatives. shimadzu.com UHPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC. bldpharm.com

Table 2: Typical HPLC/UHPLC Parameters for Amine Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 or C8 (e.g., 2.1 x 50 mm, 1.8 µm for UHPLC) |

| Mobile Phase A | Water with 0.1% formic acid or trifluoroacetic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or trifluoroacetic acid |

| Gradient | Linear gradient from low to high percentage of Mobile Phase B |

| Flow Rate | 0.2-0.6 mL/min for UHPLC; 0.8-1.5 mL/min for HPLC |

| Column Temperature | 25-40 °C |

| Detection | UV at 254 nm or Diode Array Detector (DAD) for underivatized; Fluorescence for derivatized |

Gas chromatography is a powerful technique for the analysis of volatile compounds. However, primary amines like this compound are polar and have a tendency to exhibit poor peak shape and adsorption on conventional GC columns. phenomenex.com Therefore, derivatization is typically required to increase the volatility and thermal stability of the analyte. nih.gov

Common derivatization methods for amines include silylation and acylation. greyhoundchrom.comnih.gov Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen atoms of the amine group with trimethylsilyl (B98337) (TMS) groups. researchgate.netmdpi.com Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) also yields more volatile derivatives suitable for GC analysis. The resulting derivatives can be analyzed by GC coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification. greyhoundchrom.com

Table 3: Common Derivatizing Reagents for GC Analysis of Amines

| Reagent Class | Specific Reagent | Abbreviation | Derivative Formed |

|---|---|---|---|

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | |

| N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | |

| Acylating Agents | Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl |

| Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionyl |

As this compound is a chiral compound, determining its enantiomeric purity is critical. Chiral chromatography is the most effective method for separating enantiomers. nih.gov This can be achieved through two main approaches: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral derivatizing agent to form diastereomers.

Direct separation using HPLC with a CSP is a widely used method. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are known to be effective for the resolution of chiral amines. mdpi.com The choice of mobile phase, often a mixture of a non-polar solvent like heptane (B126788) and an alcohol like isopropanol, is crucial for achieving optimal separation.

Indirect separation involves reacting the racemic amine with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid chloride or a chiral isocyanate, to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. shimadzu.com However, the direct method is often preferred due to its simplicity and avoidance of potential kinetic resolution issues during derivatization. For structurally similar compounds, such as halogen-substituted 3-phenyl-3-heteroarylpropylamines, successful enantiomeric separations have been achieved using cyclodextrin-based selectors in both capillary electrophoresis and HPLC. mdpi.com

Table 4: Strategies for Chiral Separation of this compound

| Method | Technique | Stationary Phase/Reagent | Principle |

|---|---|---|---|

| Direct Separation | Chiral HPLC | Polysaccharide-based CSP (e.g., Chiralcel® OD-H, Chiralpak® IA) | Enantiomers interact differently with the chiral selector of the stationary phase, leading to different retention times. nih.gov |

| Chiral HPLC | Cyclodextrin-based CSP (e.g., Cyclobond™ I) | Enantiomers form transient diastereomeric inclusion complexes of varying stability with the cyclodextrin (B1172386) cavity. mdpi.com |

| Indirect Separation | HPLC | Achiral Column (e.g., C18) | Racemic amine is reacted with a chiral derivatizing agent (e.g., (R)-(-)-1-(1-Naphthyl)ethyl isocyanate) to form diastereomers, which are then separated. mdpi.com |

Emerging Research Avenues and Methodological Advancements for 3,4 Difluorophenyl Phenyl Methanamine

Development of Novel Catalytic Systems for Efficient (3,4-Difluorophenyl)(phenyl)methanamine Synthesis

The synthesis of chiral diarylmethylamines, including this compound, is a significant area of research due to their prevalence in pharmaceuticals and chiral ligands. Modern synthetic efforts are moving beyond classical methods towards highly efficient and enantioselective catalytic systems that can construct these complex molecules with high precision.

Recent breakthroughs have focused on transition-metal-catalyzed C-H activation, which allows for the direct functionalization of simple aromatic precursors, offering a more atom-economical and efficient route. One prominent example is the development of Palladium(II)-catalyzed enantioselective C-H iodination. Using a mono-N-protected amino acid (MPAA) as a chiral ligand, this method facilitates the asymmetric cleavage of a prochiral C-H bond, leading to chiral diarylmethylamines with excellent enantioselectivity. chu-lab.org The reaction proceeds effectively at ambient temperature using iodine as the sole oxidant, which simplifies product separation as there are no byproducts from the oxidants. chu-lab.org

Another promising avenue involves the use of earth-abundant metals. Cobalt-catalyzed enantioselective C-H alkoxylation has emerged as a cost-effective and powerful strategy for synthesizing chiral diarylmethylamines. researchgate.net This method has demonstrated the ability to produce a range of these molecules in high yields and with exceptional enantioselectivities (up to 99% ee) through processes like desymmetrization and kinetic resolution. researchgate.net

The development of these catalytic systems is critical for producing enantiopure this compound, which is essential for its potential applications in medicine and materials science where specific stereoisomers are often required for desired activity or performance.

| Catalytic System | Key Features | Typical Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Pd(II)/MPAA-Ligand Catalyzed C-H Iodination | Uses chiral amino acid-derived ligand; I2 as sole oxidant; operates at ambient temperature. | ~81% | up to 98% | chu-lab.org |

| Co(II)-Catalyzed C-H Alkoxylation | Uses earth-abundant cobalt; suitable for desymmetrization and kinetic resolution. | up to 90% | up to 99% | researchgate.net |

| Ni(II)/DBFOX-Ph Catalyzed Fluorination | Effective for asymmetric fluorination of β-ketoesters, a related key transformation. | High Yields | 93–99% | nih.gov |

| Cu-Catalyzed Nucleophilic Fluorination | Uses KF as fluorine source for fluorinating diaryliodonium salts; proceeds with high chemoselectivity. | Yield dependent on substrate; not an asymmetric amination. | researchgate.net |

Green Chemistry Approaches in the Synthesis and Transformation of Fluorinated Amines

A key advancement is the development of metal-free synthetic methods that can be performed in environmentally benign solvents like water. For instance, a sustainable C-H amination of perfluoroarenes has been developed that leverages the hydrophobic effect of water to facilitate the reaction. rsc.org This method avoids toxic organic solvents and circumvents the need to isolate unstable and potentially explosive azide intermediates, addressing major safety concerns. rsc.org

Another significant green strategy is the valorization of waste products and greenhouse gases. Researchers have developed methods that use carbon dioxide (CO₂) or carbon disulfide (CS₂) as benign C1 sources for synthesizing fluorinated amine derivatives. nih.gov More remarkably, new protocols have been established to activate sulfur hexafluoride (SF₆), the most potent greenhouse gas, transforming it into a stable and effective deoxyfluorination reagent. nih.govacs.org This innovative approach provides a greener alternative to traditional and more hazardous fluorinating agents. nih.gov These methodologies represent a paradigm shift, turning a liability into a valuable chemical reagent while promoting more sustainable synthetic pathways. acs.org

| Parameter | Traditional Approach (Example) | Green Chemistry Approach (Example) | Advantage of Green Approach |

|---|---|---|---|

| Solvent | Anhydrous organic solvents (e.g., THF, Dichloromethane) | Water | Reduced toxicity, cost, and environmental impact. rsc.org |

| Catalyst/Reagent | Strong bases (e.g., n-BuLi, NaH), potentially toxic metal catalysts. | Metal-free systems; catalysts derived from waste (e.g., SF6). | Avoids heavy metal contamination and utilizes a potent greenhouse gas as a resource. rsc.orgnih.gov |

| Reaction Conditions | Often requires elevated temperatures and inert atmospheres. | Mild, aqueous conditions at ambient temperature. | Lower energy consumption and simplified reaction setup. rsc.org |

| Safety | Involves potentially explosive intermediates (e.g., isolated azides) or hazardous reagents. | In situ generation of reactive species, avoiding isolation of hazardous materials. | Inherently safer process design. rsc.org |

Application of Machine Learning and Artificial Intelligence in Predicting this compound Reactivity and Properties

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by providing powerful tools to predict molecular behavior without the need for extensive experimentation. research.googleukcatalysishub.co.uk These computational approaches are particularly valuable for organofluorine chemistry, where the effects of fluorine substitution can be complex and non-intuitive. For a molecule like this compound, AI and ML can accelerate research and development by predicting its reactivity, physicochemical properties, and potential biological activities.

Machine learning models can be trained on large datasets of known reactions to predict the outcomes of new transformations with high accuracy. For instance, ML algorithms can map the intricate landscape of a reaction space to identify optimal conditions for untested substrates, significantly reducing the experimental effort required for process optimization. acs.org Neural network algorithms have been successfully employed to predict the fluorination strength of various N-F reagents based on simple molecular descriptors, providing a quantitative understanding that was previously resource-intensive to obtain. rsc.org

| AI/ML Model Type | Predicted Property/Task | Typical Input | Reported Performance Metric | Reference |

|---|---|---|---|---|

| Neural Network | Fluorination strength of N-F reagents | Molecular and categorical descriptors | Successful prediction for 6 categories of reagents | rsc.org |

| Graph Neural Network (FIA-GNN) | Fluoride (B91410) Ion Affinity (Lewis Acidity) | SMILES string | Mean Absolute Error of 14 kJ mol⁻¹ | researchgate.net |

| Foundation Model (ChemFM) | Multiple chemical properties and reactions | Molecular representations (e.g., SMILES) | Up to 67% performance improvement on property prediction benchmarks | arxiv.org |

| Message Passing Neural Network (Chemprop) | Photosensitizing effects | Molecular graph (from SMILES) | ROC-AUC of 0.7785 on test partition | tandfonline.com |

Investigations into Advanced Materials Science Applications of Fluorinated Diarylmethylamines

The unique properties conferred by fluorine atoms—such as high thermal stability, chemical inertness, and specific electronic characteristics—make fluorinated compounds highly valuable in materials science. Fluorinated diarylmethylamines, including this compound, are being investigated as key building blocks for next-generation specialty polymers and optoelectronic materials.

The incorporation of fluorine into polymer backbones, particularly in high-performance polymers like polyimides and polyamides, leads to materials with significantly enhanced properties. acs.orgrsc.org Fluorinated groups, such as the difluorophenyl moiety in this compound, can dramatically lower the dielectric constant and moisture absorption of the resulting polymer. acs.org These characteristics are highly sought after for applications in microelectronics, such as insulating layers in integrated circuits, where low dielectric constants are required to minimize signal delay and cross-talk. kpi.ua

Furthermore, the high bond energy of the C-F bond imparts superior thermal stability, increasing both the glass transition temperature (Tg) and the thermal decomposition temperature of the polymer. mdpi.com The bulky nature of fluorine-containing groups can also disrupt the tight packing of polymer chains, which improves the solubility of the polymer in organic solvents, making it easier to process into thin films and coatings. rsc.orgscielo.br By using this compound or its derivatives as a diamine monomer in polycondensation reactions, it is possible to create specialty polymers that combine high thermal resistance with low dielectric properties, optical transparency, and improved processability. rsc.orgmdpi.com

| Property | Conventional Polyimide (e.g., Kapton) | Fluorinated Polyimide (Representative) | Benefit of Fluorination |

|---|---|---|---|

| Dielectric Constant (1 MHz) | ~3.4 - 3.5 | 2.3 - 2.8 | Improved signal speed and integrity in electronics. mdpi.com |

| Glass Transition Temp. (Tg) | ~360-410 °C | Can exceed 400 °C | Maintains structural integrity at high processing temperatures. mdpi.com |

| Water Absorption | ~2-3% | <1% | Ensures stable dielectric properties in humid environments. rsc.org |

| Optical Transparency | Yellow, low transparency in visible range | Colorless, high transparency (>70%) | Suitable for flexible displays and optical components. scielo.br |

The field of organic electronics, particularly organic light-emitting diodes (OLEDs), relies on the design of novel molecules with tailored electronic properties. Diaryl- and triarylamine derivatives are widely used as hole-transporting materials (HTMs) in OLEDs due to their electron-rich nature and ability to form stable amorphous films. nih.gov

The strategic placement of fluorine atoms on the aromatic rings of these molecules is a powerful tool for tuning their optoelectronic properties. Fluorination can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can improve charge injection and device efficiency. youtube.com Furthermore, the chemical and thermal stability imparted by C-F bonds can lead to materials with greater morphological stability and longer operational lifetimes, which is a critical challenge in OLED technology. nih.gov

Derivatives of this compound represent a promising class of materials for optoelectronics. The combination of the diarylamine core, which provides the necessary charge-transport capabilities, with the difluorophenyl group allows for precise tuning of the molecule's electronic characteristics. This could lead to the development of new host materials for phosphorescent emitters or highly efficient, stable blue-light emitters, which remain a significant challenge in the field. nih.gov The unique properties of fluorinated compounds are also essential in semiconductor manufacturing and in the development of other advanced optoelectronic devices like perovskite solar cells. acs.orgsemi.org

| OLED Component | Common Structural Motif | Function | Potential Role of Fluorinated Diarylmethylamines |

|---|---|---|---|

| Hole-Transport Layer (HTL) | Triarylamines, Carbazoles | Facilitates the transport of positive charge carriers (holes) from the anode to the emissive layer. | Serve as stable, efficient HTL materials with tuned HOMO levels for better energy alignment. nih.gov |

| Emissive Layer (EML) - Host | Carbazole derivatives, various aromatic compounds | Forms the bulk of the emissive layer, hosting phosphorescent or fluorescent dopant molecules. | Act as high-energy hosts with good thermal stability, preventing energy back-transfer from the dopant. |

| Emissive Layer (EML) - Emitter | Complex aromatic and heterocyclic systems | The molecule that undergoes radiative decay to produce light (fluorescence or phosphorescence). | Derivatives could be designed as stable, deep-blue fluorescent emitters. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3,4-Difluorophenyl)(phenyl)methanamine with high purity?

- Methodological Answer : The compound can be synthesized via reductive amination using 3,4-difluorobenzaldehyde and phenylmethanamine, followed by reduction with sodium borohydride (NaBH4) in dichloroethane (DCE) . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:4) yields >95% purity. Reaction monitoring by TLC and LC-MS ensures minimal byproducts. Adjusting solvent polarity and stoichiometric ratios (e.g., 1.2:1 aldehyde:amine) improves yield to ~78% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The difluorophenyl protons appear as doublets (δ 6.8–7.2 ppm), while the benzylic CH₂NH₂ group resonates at δ 3.4–3.7 ppm .

- LC-MS : Confirm molecular weight (MW: 233.25 g/mol) via electrospray ionization (ESI+), observing [M+H]+ at m/z 234.2 .

- FT-IR : Identify NH₂ stretches (3300–3500 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Q. How can researchers screen the biological activity of this compound in early-stage studies?

- Methodological Answer : Use high-throughput assays targeting receptors with known fluorophenyl affinity (e.g., somatostatin SST3 receptors). Conduct competitive binding assays (IC₅₀ determination) with radiolabeled ligands. For preliminary toxicity, perform MTT assays on HEK-293 cells at 10–100 µM concentrations. Compare results to structurally similar compounds (e.g., 3-(4-Fluorophenyl)piperidine) to assess selectivity .

Advanced Research Questions

Q. How do fluorination patterns on the phenyl ring influence the compound’s structure-activity relationships (SAR)?

- Methodological Answer : Systematic SAR studies involve synthesizing analogs with mono-/di-fluoro substitutions at varying positions (e.g., 2,4-difluoro vs. 3,4-difluoro). Assess changes in lipophilicity (logP via shake-flask method) and receptor binding (e.g., SST3 affinity via radioligand displacement). Data show 3,4-difluoro substitution enhances metabolic stability by 30% compared to non-fluorinated analogs, attributed to reduced CYP450 interactions .

Q. What computational methods predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis set calculates frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Results indicate electron-withdrawing fluorine atoms lower HOMO energy (-6.2 eV), enhancing oxidative stability. Include exact-exchange terms (e.g., hybrid functionals) to improve accuracy in thermochemical data (e.g., atomization energy deviation <2.4 kcal/mol) .

Q. How can contradictory data in biological assays (e.g., receptor affinity vs. cytotoxicity) be resolved?

- Methodological Answer : Apply multivariate analysis to decouple variables:

- Dose-response curves : Test across a broader concentration range (1 nM–1 mM) to identify non-linear effects.

- Off-target profiling : Use kinase panels or proteome-wide affinity chromatography to detect unintended interactions.

- Metabolite screening : LC-HRMS identifies oxidative metabolites that may contribute to cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.